2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
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Biological Activity
2-Cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structural features, including a cyclopentyl group and a 4-fluorophenyl moiety, contribute to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Synthesis
The synthesis of this compound typically involves several key chemical reactions designed to optimize yield and purity while maintaining the structural integrity of the final product. The general synthetic pathway includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the cyclopentyl and 4-fluorophenyl groups through substitution reactions.
- Acetylation to form the final acetamide product.
The primary mechanism by which this compound exhibits its biological activity is through competitive inhibition of CDK2. This inhibition leads to significant alterations in downstream signaling pathways that are associated with cell proliferation and survival, making it a candidate for cancer therapeutics.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, it has shown IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These results indicate a strong potential for use in anticancer therapies.
Cell Line | IC50 (nM) |
---|---|
MCF-7 | 45 |
HCT-116 | 97 |
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar pyrazolo[3,4-d]pyrimidines:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-(1-(4-chlorophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin) | Chlorophenyl instead of fluorophenyl | CDK inhibition | Higher cytotoxicity against specific cell lines |
N-(cyclopropyl)-6-methylthieno[3,2-d]pyrimidine | Different heterocyclic structure | Antitumor properties | Targets different kinases |
6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine | Trifluoromethyl group | Antiviral activity | Potential use in viral infections |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance:
- A study published in Molecular Cancer Therapeutics reported that treatment with this compound resulted in significant tumor regression in xenograft models of breast and colon cancer.
- Another investigation focused on its safety profile indicated minimal toxicity at therapeutic doses, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
2-cyclopentyl-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-13-5-7-14(8-6-13)24-17-15(10-21-24)18(26)23(11-20-17)22-16(25)9-12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJNZDHBPCPJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.